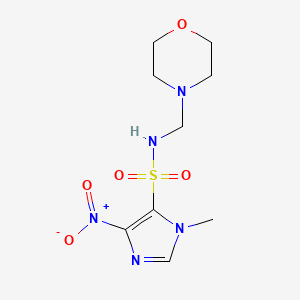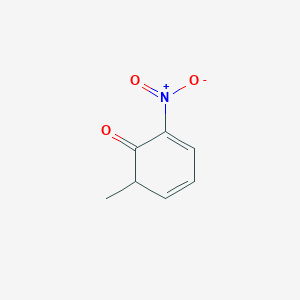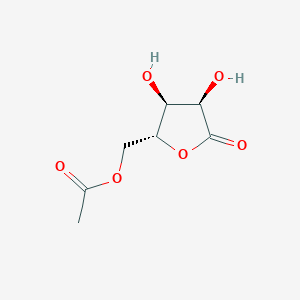
5-O-Acetyl-D-ribo-1,4-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Acetyl-D-ribo-1,4-lactone is a carbohydrate-based lactone with the molecular formula C7H10O6 It is a derivative of D-ribono-1,4-lactone, where the hydroxyl group at the 5th position is acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Acetyl-D-ribo-1,4-lactone typically involves the selective acylation of D-ribono-1,4-lactone. One common method is the regioselective enzyme-catalyzed acylation, which ensures high specificity and yield . Another approach involves the use of chemical reagents such as acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their efficiency and environmental friendliness. The use of biocatalysts like Candida antarctica lipase B (CALB) can facilitate the acylation process, producing the desired lactone in high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-O-Acetyl-D-ribo-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sodium metaperiodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized lactones .
Aplicaciones Científicas De Investigación
5-O-Acetyl-D-ribo-1,4-lactone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrate derivatives and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme specificity.
Industry: The compound is used in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 5-O-Acetyl-D-ribo-1,4-lactone involves its interaction with specific enzymes and molecular targets. The acetyl group can be hydrolyzed by esterases, releasing D-ribono-1,4-lactone, which can then participate in various metabolic pathways . The compound’s unique structure allows it to act as a substrate or inhibitor for certain enzymes, influencing biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
D-ribono-1,4-lactone: The parent compound without the acetyl group.
Glucono-1,5-lactone: A similar lactone derived from glucose.
Galactono-1,4-lactone: A lactone derived from galactose.
Uniqueness
5-O-Acetyl-D-ribo-1,4-lactone is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This modification enhances its utility in synthetic chemistry and broadens its range of applications compared to its non-acetylated counterparts .
Propiedades
Fórmula molecular |
C7H10O6 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H10O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-6,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
Clave InChI |
WARRVDGJNZAMDR-HSUXUTPPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H](C(=O)O1)O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




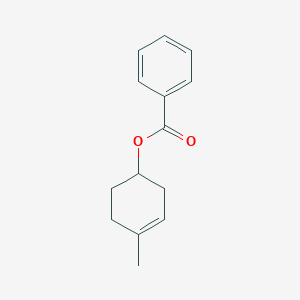
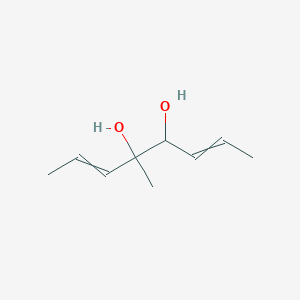
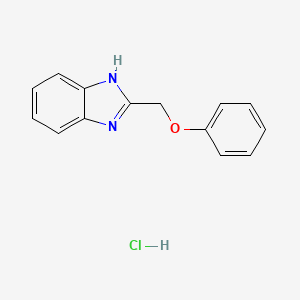
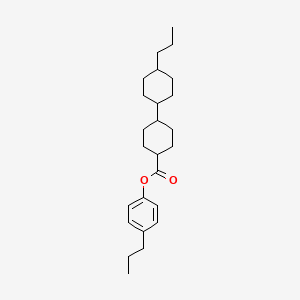
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
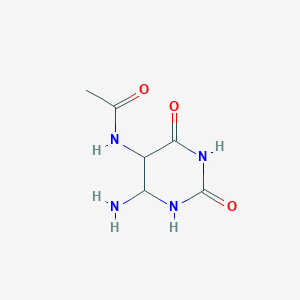
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
